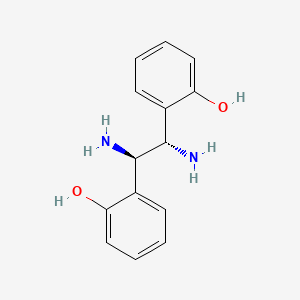
rel-2,2'-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol: is a complex organic compound characterized by the presence of two phenol groups and a diaminoethane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol typically involves the reaction of 1,2-diaminoethane with phenol derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of biochemical pathways.
Medicine: The compound’s potential therapeutic properties are being explored in the development of new drugs
Industry: In industrial applications, the compound is used in the production of polymers and resins. Its structural properties contribute to the development of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction is facilitated by the compound’s unique structural features, which allow for specific binding and activity modulation.
Comparación Con Compuestos Similares
- rel-2,2’-((1R,2S)-Cyclohexane-1,2-diyl)diphenol
- rel-2,2’-((1R,2S)-1,2-Di-p-tolylethane-1,2-diyl)diphenol
Comparison: Compared to similar compounds, rel-2,2’-((1R,2S)-1,2-Diaminoethane-1,2-diyl)diphenol exhibits unique structural properties that enhance its reactivity and potential applications. The presence of the diaminoethane moiety allows for specific interactions with biological targets, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-[(1R,2S)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14+ |
Clave InChI |
MRNPLGLZBUDMRE-OKILXGFUSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@H]([C@H](C2=CC=CC=C2O)N)N)O |
SMILES canónico |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


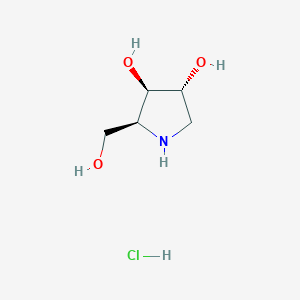
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B15199059.png)
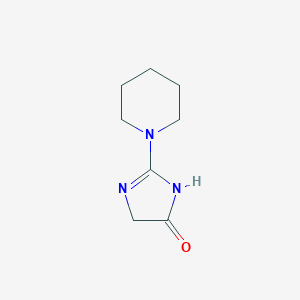
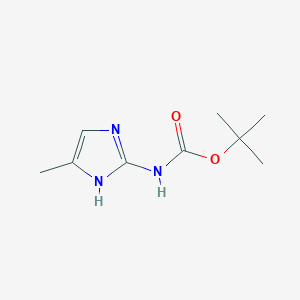
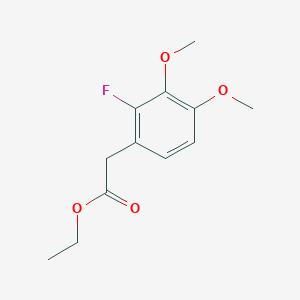
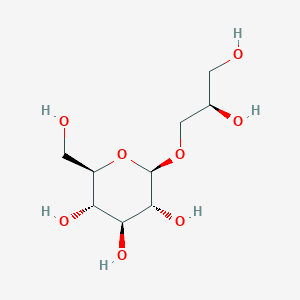
![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)
![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)
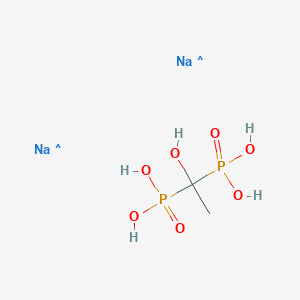
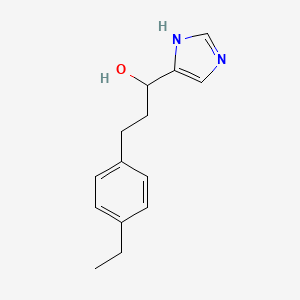
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)

